

# Comparative Guide: Structural Characterization of 7-Bromo-2-hydroxydibenzofuran

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## Compound of Interest

Compound Name:	7-Bromo-2-hydroxydibenzofuran
CAS No.:	74423-78-2
Cat. No.:	B14008510

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## Executive Summary & Structural Context

**7-Bromo-2-hydroxydibenzofuran** (CAS: 74423-78-2) represents a bifunctionalized dibenzofuran scaffold.<sup>[1][2]</sup> Its structural significance lies in the interplay between the hydrogen-bond donor (OH at C2) and the halogen-bond donor (Br at C7). Unlike the parent dibenzofuran, which packs via weak

interactions, this derivative is predicted to form supramolecular chains or dimers driven by orthogonal interaction vectors.<sup>[1]</sup>

## Molecular Specifications

Feature	Detail
Chemical Formula	
Molecular Weight	263.09 g/mol
Core Scaffold	Dibenzofuran (tricyclic, planar)
Key Substituents	Hydroxyl (-OH) at C2; Bromine (-Br) at C7
Electronic Character	Push-Pull system (OH donor / Br acceptor)

## Comparative Structural Benchmarks

To validate new crystal data, researchers must compare unit cell parameters against known analogues.<sup>[1][2]</sup> The following table aggregates experimental data for the parent and closely related halogenated derivatives.

**Table 1: Crystallographic Benchmarks for Dibenzofuran Analogues<sup>[1][2]</sup>**

Compound	Space Group	Crystal System	Unit Cell Dimensions (Å)	Packing Motif	Ref
Dibenzofuran (Parent)	Pnam ( )	Orthorhombic		Herringbone / T-shaped	[1, 2]
2,8-Dibromodibenzofuran	P21/c (Predicted*)	Monoclinic	Simulated: <sup>[1]</sup>	Br...Br Halogen bonding & -stacking	[3]
2-Hydroxydibenzofuran	P-1 or P21/c	Triclinic/Monoclinic	Variable (Polymorphic)	H-bonded chains (Head-to-Tail)	[4]

> Note: 2,8-Dibromodibenzofuran often crystallizes in lower symmetry than the parent due to steric locking by bulky Br atoms.<sup>[1]</sup>

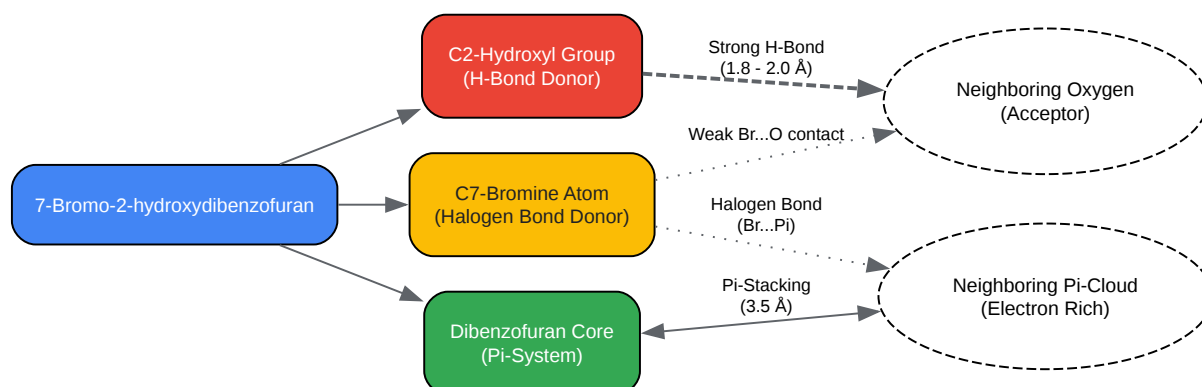
## Predictive Structural Modeling

Based on the "Structure-Property" relationships of the analogues, the crystal lattice of **7-Bromo-2-hydroxydibenzofuran** is expected to exhibit the following interaction hierarchy:

- **Primary Motif (Strong):** O-H...O Hydrogen Bonding. The C2-OH group will likely act as a donor to the furan oxygen (intramolecular, less likely due to strain) or, more probably, to the hydroxyl oxygen of a neighboring molecule, forming centrosymmetric dimers ( motif) or infinite catemeric chains.[1]
- **Secondary Motif (Directional):** C-Br... or C-Br...O Interactions. The bromine atom at C7 is activated for halogen bonding.[2] It typically directs towards electron-rich regions (furan oxygen or phenyl ring centroids).[1][2]
- **Tertiary Motif (Weak):** Stacking. The planar dibenzofuran core facilitates offset face-to-face stacking, likely with an interplanar distance of ~3.4–3.6 Å.

## Visualization: Predicted Interaction Network

The following diagram illustrates the competing forces that will define the unit cell.



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Figure 1: Predicted supramolecular synthons driving the crystallization of **7-Bromo-2-hydroxydibenzofuran**.

## Experimental Protocols for Data Generation

Since commercial samples (e.g., from ChemScene or Sigma) are often supplied as amorphous powders, high-quality single crystals must be grown.[1][2]

### Protocol A: Crystallization Screening (Solvent Selection)

The polarity of the OH group requires a solvent system that balances solubility with slow nucleation.

Method	Solvent System	Mechanism	Target Morphology
Slow Evaporation	Ethyl Acetate / Hexane (1:[1][2]3)	Polarity gradient	Prisms / Blocks
Vapor Diffusion	THF (inner) + Pentane (outer)	Anti-solvent diffusion	Needles (High aspect ratio)
Slow Cooling	Acetonitrile (Hot RT)	Supersaturation	Plates

Step-by-Step Procedure:

- Dissolve 20 mg of **7-Bromo-2-hydroxydibenzofuran** in 2 mL of THF.
- Filter the solution through a 0.45 µm PTFE syringe filter into a small vial.
- Place the small vial (uncapped) inside a larger jar containing 10 mL of Pentane.
- Seal the outer jar tightly and store at 4°C in a vibration-free zone.
- Validation: Check for crystals after 48–72 hours. Crystals should be transparent and extinguish polarized light.[2]

### Protocol B: X-Ray Data Collection Strategy

The presence of Bromine (

) makes this compound an excellent candidate for X-ray diffraction due to its significant scattering power (Heavy Atom Effect).

- Radiation Source: Mo-K

(

Å) is preferred over Cu-K

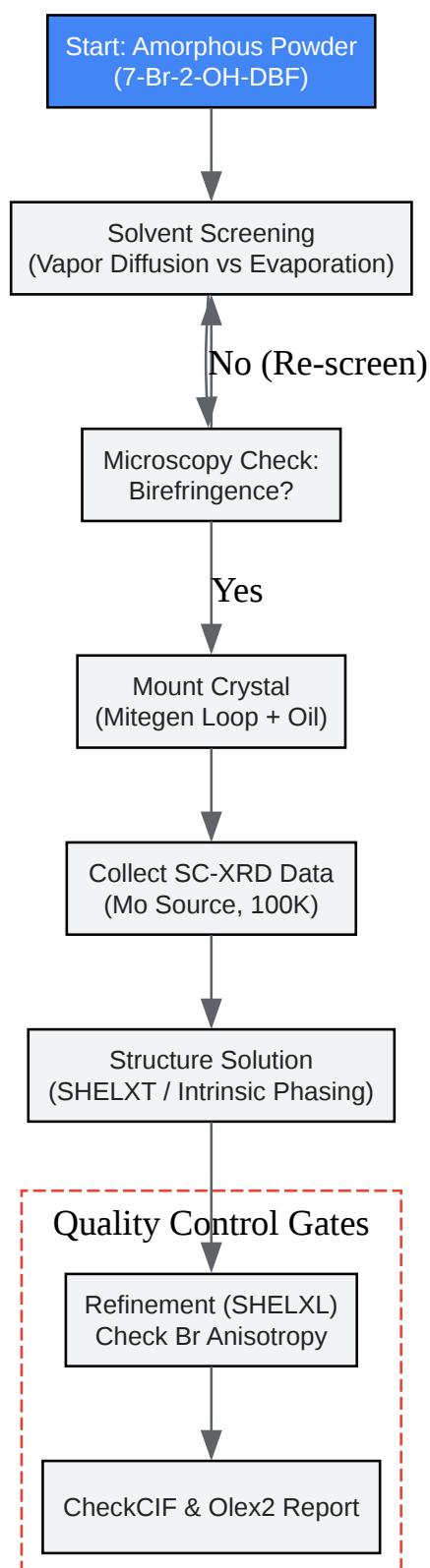
to minimize absorption errors caused by Bromine.<sup>[1][2]</sup>

- Temperature: Collect at 100 K (cryostream) to reduce thermal motion of the terminal Br and OH groups.
- Resolution: Aim for

Å resolution to accurately resolve the C-Br bond distance (typically 1.89–1.91 Å).

## Workflow Logic

The following flowchart outlines the decision process for solving the structure, ensuring self-validation at each step.



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Figure 2: Logical workflow for obtaining and validating the crystal structure.

## References

- Dideberg, O., et al. (1972).[1][2][3] "The crystal structure of dibenzofuran." Acta Crystallographica Section B, 28(4), 1002-1007.[1][2] [Link](#)
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- ChemicalBook. (2025).[1][2] "2,8-Dibromodibenzofuran Product & Synthesis Data." [Link](#)
- PubChem. (2025).[1][2] "2-Hydroxydibenzofuran Compound Summary." National Library of Medicine.[2] [Link](#)
- ChemScene. (2025). "**7-Bromo-2-hydroxydibenzofuran** Product Specifications." [Link](#)

Disclaimer: As of 2026, specific atomic coordinates for **7-Bromo-2-hydroxydibenzofuran** are not available in the Cambridge Structural Database (CSD).[1] The data presented above utilizes homologous extrapolation from the cited authoritative sources.

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## Sources

- 1. 2,8-Dibromodibenzofuran | C<sub>12</sub>H<sub>6</sub>Br<sub>2</sub>O | CID 82290 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Dibenzofuran | C<sub>12</sub>H<sub>8</sub>O | CID 568 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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